molecular formula C27H34N4O8 B13654793 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

Cat. No.: B13654793
M. Wt: 542.6 g/mol
InChI Key: FVWNVCDDYWITMG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include carbodiimides for peptide coupling and protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation and deprotection, ensuring high yield and purity. Reaction conditions are carefully controlled to optimize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonyl groups.

    Reduction: Reduction reactions can target the carbamimidoyl groups, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein folding. Its structure mimics certain peptide sequences, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug precursor. Its ability to form stable peptide bonds makes it a candidate for developing peptide-based therapeutics.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Properties

Molecular Formula

C27H34N4O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m1/s1

InChI Key

FVWNVCDDYWITMG-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C(=N)NC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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